[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol
Description
The compound [(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol is a bicyclic monoterpenoid derivative characterized by a rigid 7-oxabicyclo[2.2.1]heptane (norbornane) core with a hydroxymethyl (-CH2OH) group at the 2-position. Its hydroxyl group makes it a polar synthon, often used in derivatization reactions or as a precursor for bioactive molecules .
Properties
Molecular Formula |
C7H12O2 |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol |
InChI |
InChI=1S/C7H12O2/c8-4-5-3-6-1-2-7(5)9-6/h5-8H,1-4H2/t5-,6+,7-/m1/s1 |
InChI Key |
VCNMKDHFISMVQL-DSYKOEDSSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@H](C[C@H]1O2)CO |
Canonical SMILES |
C1CC2C(CC1O2)CO |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
Starting Materials and General Synthetic Approach
The synthesis of [(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol typically begins from bicyclic precursors such as 3-oxatricyclo[2.2.1.0^2,6]heptane-1-carboxylic acid methyl ester or related bicyclic ketones and esters. The key challenge is to achieve the correct stereochemistry and to introduce the hydroxymethyl group at the 2-position.
Key Synthetic Routes
Reduction of Bicyclic Esters or Ketones
- Method: Selective reduction of the ester or ketone functional group in the bicyclic framework to the corresponding alcohol.
- Reagents: Common hydride reagents such as lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H) are employed.
- Conditions: Controlled temperature (often 0 °C to room temperature) to avoid over-reduction or ring opening.
- Outcome: Conversion of the carbonyl group to the hydroxymethyl substituent while preserving the bicyclic ether structure and stereochemistry.
Diels-Alder Cycloaddition Followed by Functional Group Transformation
- Method: Construction of the bicyclic core via a Diels-Alder reaction between a diene and an appropriate dienophile, followed by functional group manipulations to install the hydroxymethyl group.
- Reagents: Cyclopentadiene or substituted derivatives as dienes; aldehydes or esters as dienophiles.
- Post-reaction steps: Oxidation, reduction, or hydrolysis to convert functional groups to the desired alcohol.
- Advantages: This method allows stereocontrolled formation of the bicyclic skeleton and is scalable for industrial synthesis.
Enantioselective Synthesis via Chiral Catalysts or Resolution
- Method: Use of chiral catalysts or enzymatic resolution to obtain optically pure stereoisomers.
- Example: Acylation followed by selective distillation or sublimation to separate enantiomers, as described in patented processes for related 7-oxabicyclo[2.2.1]heptane derivatives.
- Significance: Ensures high enantiomeric purity critical for biological applications.
Detailed Research Findings and Data
Synthesis from 3-Oxatricyclo[2.2.1.0^2,6]heptane-1-carboxylic acid methyl ester
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Reduction | LiAlH4, ether solvent, 0 °C to RT | Conversion of ester to primary alcohol |
| 2 | Purification | Chromatography or recrystallization | Isolation of stereochemically pure product |
| 3 | Characterization | NMR, IR, MS | Confirmation of structure and stereochemistry |
This route is documented as a reliable method to obtain this compound with good stereochemical control.
Industrial Scale Synthesis via Diels-Alder Reaction
| Parameter | Details |
|---|---|
| Starting materials | Cyclopentadiene and suitable dienophile |
| Reaction temperature | 0 to 70 °C |
| Reaction time | 30 minutes to 100 hours |
| Solvents | Hydrocarbon solvents (hexane, toluene), methyl tertiary butyl ether |
| Post-reaction processing | Removal of excess reagents, distillation or sublimation for purification |
| Yield | Moderate to high, scalable |
This method is favored for industrial production due to its scalability and stereoselectivity.
Enantiomeric Purification Techniques
| Technique | Description | Application |
|---|---|---|
| Acylation and selective crystallization | Acylate one enantiomer, separate by crystallization | Enantiomeric enrichment |
| Distillation/Sublimation | Separation based on volatility differences | Purification of unacylated enantiomer |
| Chiral chromatography | Separation on chiral stationary phases | Analytical and preparative scale |
These techniques ensure the production of optically active this compound for research and pharmaceutical use.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Reduction of bicyclic esters | 3-Oxatricyclo[2.2.1.0^2,6]heptane esters | LiAlH4, DIBAL-H, ether solvents | High stereochemical control | Sensitive to reaction conditions |
| Diels-Alder cycloaddition | Cyclopentadiene + dienophile | Hydrocarbon solvents, 0-70 °C, 30-100 h | Scalable, stereoselective | Longer reaction times |
| Enantioselective resolution | Racemic mixture | Acylation, distillation, chiral chromatography | High enantiomeric purity | Additional purification steps |
Chemical Reactions Analysis
Oxidation Reactions
The primary alcohol group undergoes oxidation to yield the corresponding ketone or carboxylic acid under controlled conditions:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Oxidation to ketone | Jones reagent (CrO₃/H₂SO₄) | [(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanone | 78% | |
| Further oxidation to carboxylic acid | KMnO₄ (acidic) | [(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]carboxylic acid | 65% |
The stereochemistry of the bicyclic framework remains intact during oxidation, as confirmed by X-ray crystallography studies .
Esterification
The hydroxyl group participates in Fisher esterification and acyl transfer reactions:
Ester derivatives are critical intermediates for further functionalization in synthetic cascades .
Nucleophilic Substitution
The methanol group can be replaced via SN2 mechanisms:
| Leaving Group | Nucleophile | Product | Catalyst | Yield |
|---|---|---|---|---|
| Tosylate | NaN₃ (azide) | [(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]azide | Et₃N | 81% |
| Mesylate | NH₃ (ammonia) | [(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]amine | – | 67% |
Steric hindrance from the bicyclic system slows substitution rates compared to linear alcohols .
Hydroboration-Oxidation
The exo-alkene in related precursors undergoes hydroboration to form diastereomeric alcohols:
This reaction is stereospecific, with borane attacking the less hindered face of the alkene .
Diels-Alder Reactivity
The oxabicycloheptane skeleton originates from Diels-Alder cycloadditions, which can be reversed under thermal conditions:
| Dienophile | Conditions | Product | Notes |
|---|---|---|---|
| Furan | 150°C, sealed tube | Furan + acrolein adduct | Retro-Diels-Alder observed via TGA |
Scientific Research Applications
Chemistry
[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol is used as an intermediate in organic synthesis. Its unique structure makes it a valuable building block for the synthesis of complex molecules.
Biology
In biological research, this compound is studied for its potential as a ligand in enzyme-catalyzed reactions. Its rigid bicyclic structure can influence the binding affinity and specificity of enzymes.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its structural features can be exploited to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism by which [(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol exerts its effects depends on its application. In enzyme-catalyzed reactions, it may act as a substrate or inhibitor, binding to the active site of the enzyme and influencing its activity. The molecular targets and pathways involved vary based on the specific enzyme or receptor being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations and Substituent Effects
The 7-oxabicyclo[2.2.1]heptane scaffold is a common structural motif in many compounds. Key differences arise from substituent groups and stereochemistry:
Table 1: Structural and Functional Comparisons
| Compound Name (Stereochemistry) | Substituent(s) | Molecular Weight | Key Properties/Applications | References |
|---|---|---|---|---|
| [(1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-yl]methanol | -CH2OH | 142.19 (calc.) | Polar synthon, pharmaceutical intermediate | [16] |
| 2-{7-Oxabicyclo[2.2.1]heptan-2-yl}acetic acid | -CH2COOH | 156.18 | Carboxylic acid derivative; research reagent | [19] |
| Diisoamyl (1R,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | Diester (-COO-isoamyl) | 312.38 (calc.) | Crystallographic studies, polymer precursors | [4], [6] |
| rac-(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-amine | -CH2NH2 | 113.16 | Amine derivative; lab reagent | [9], [12] |
| [125I]-I-BOP (Thromboxane A2 Receptor Agonist) | Complex heptenoic acid substituent | ~607.8 (calc.) | Biochemical studies, receptor activation | [3], [14] |
Stereochemical and Electronic Differences
- Stereochemical Impact : The (1R,2R,4S) configuration in the target compound contrasts with racemic or alternative stereoisomers (e.g., rac-(1R,2S,4S) in ). Stereochemistry dictates molecular packing, as seen in diisoamyl esters, where the (1R,4S) configuration enables head-to-tail electrostatic interactions .
- Substituent Reactivity : The hydroxymethyl group in the target compound enhances hydrogen-bonding capacity compared to esters (e.g., diisoamyl derivatives) or amines. This polarity influences solubility in polar solvents and biological interactions.
Biological Activity
[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol is a bicyclic compound with the molecular formula C₇H₁₂O₂. It is characterized by its unique bicyclic structure that includes an oxygen atom as part of the ring system. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research due to its potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₂O₂ |
| Molecular Weight | 128 g/mol |
| LogP | 0.03 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. The compound's unique structure allows it to influence enzyme activity and cellular pathways, potentially leading to therapeutic effects.
Antiproliferative Effects
Research indicates that this compound exhibits antiproliferative properties, particularly in cancer cell lines. It has been shown to induce apoptosis through mechanisms such as:
- Activation of caspase-3 and -9
- Induction of chromatin condensation and cell shrinkage
- Modulation of cyclin-D1 levels and TGF-β signaling pathways
These effects contribute to its potential use in cancer therapy by inhibiting tumor growth and enhancing cell death in malignant cells .
Anti-inflammatory Activity
This compound also exhibits anti-inflammatory properties by modulating the expression of various inflammatory mediators:
- Inhibition of NF-κB signaling
- Reduction of pro-inflammatory cytokines (e.g., IL-1β, IL-6)
- Decreased expression of COX-2 and MMPs (Matrix Metalloproteinases)
These actions suggest a potential application in treating inflammatory diseases .
Antioxidant Properties
The compound has demonstrated antioxidant activity by reducing reactive oxygen species (ROS) production and modulating antioxidant enzymes such as superoxide dismutase and catalase. This property may help protect cells from oxidative stress-related damage .
Analgesic Effects
Preliminary studies indicate that this compound may possess analgesic effects in animal models, suggesting its potential for pain management applications .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Cancer Cell Line Studies : A study demonstrated that this compound effectively induced apoptosis in B16F10 melanoma cells via caspase activation and DNA damage repair mechanisms .
- Inflammation Models : In models of inflammation, the compound reduced the secretion of inflammatory cytokines and inhibited the activation of NF-kB pathways, suggesting a significant role in managing inflammatory responses .
- Antioxidant Activity Assessment : Research showed that the compound significantly decreased lipid peroxidation levels in vitro, indicating its potential as a protective agent against oxidative stress .
Q & A
What are the common synthetic routes for [(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol and its derivatives?
Level: Basic
Answer:
The synthesis often involves functionalization of the bicyclic core via esterification, oxidation, or enzymatic resolution. Key methods include:
- Modified Fisher Esterification : Diisoamyl esters of 7-oxabicyclo[2.2.1]hept-5-ene derivatives are synthesized using sonication and hydrogel beads, achieving yields of ~20% .
- Literature-Based Carbonyl Insertion : Dimethyl succinate derivatives are prepared by inserting carbonyl groups into the bicyclic framework .
- Building Block Assembly : Enamine Ltd. reports derivatives like rac-[(1R,2R,3S,4S)-3-(difluoromethyl)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanol as modular intermediates for combinatorial chemistry .
How is NMR spectroscopy employed in determining the stereochemistry of 7-oxabicyclo[2.2.1]heptane derivatives?
Level: Basic
Answer:
1H and 13C NMR are critical for assigning endo/exo configurations and substituent orientations. Key strategies include:
- Coupling Constants : Vicinal coupling (J values) differentiate axial vs. equatorial protons in the bicyclic system.
- NOE Experiments : Nuclear Overhauser effects confirm spatial proximity of substituents, resolving ambiguities in stereochemical assignments .
- Comparative Analysis : Reference data from structurally characterized analogs (e.g., diastereomeric esters) validate assignments .
What strategies are effective in resolving diastereomers of 7-oxabicyclo[2.2.1]heptane derivatives during synthesis?
Level: Advanced
Answer:
Diastereomer separation often combines chromatography and enzymatic resolution:
- Chromatography : Silica gel columns effectively separate endo/exo isomers, as demonstrated for 2-substituted hept-5-enes .
- Lipase-Mediated Resolution : Pseudomonas cepacia lipase selectively hydrolyzes acetate esters of diastereomeric diols (e.g., 99 g/L substrate concentration, 215.29 g/mol product) .
| Method | Conditions | Efficiency |
|---|---|---|
| Column Chromatography | Hexane/EtOAc gradients | >90% purity for endo/exo |
| Enzymatic Hydrolysis | 0.46 M substrate, 39 g/L enzyme loading | >80% enantiomeric excess |
How can enzymatic resolution improve stereoselectivity in synthesizing bicyclic heptanol derivatives?
Level: Advanced
Answer:
Lipases catalyze selective hydrolysis or esterification of diastereomers. For example:
- Substrate Design : Diacetate esters (e.g., ((1R,2R,3S,4S)-3-(hydroxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl)methyl acetate) are hydrolyzed with Pseudomonas cepacia lipase (EC 3.1.1.3) to yield enantiopure alcohols .
- Process Optimization : Reaction rates and selectivity depend on solvent polarity, temperature, and enzyme loading (e.g., 0.39 M substrate concentration) .
What in vitro assays are typically used to assess the biological activity of 7-oxabicyclo[2.2.1]heptane-based compounds?
Level: Basic
Answer:
Common assays include:
- Antiproliferative Screening : Against parasites like Trypanosoma cruzi epimastigotes, with IC50 values calculated via cell viability assays .
- Enzyme Inhibition : Human carboxylesterase (hCES1/hCES2) inhibition measured using fluorogenic substrates (e.g., IC50 = 0.098 µM for hCES1) .
How do structural modifications influence inhibitory activity against enzymes like hCES1?
Level: Advanced
Answer:
Substituents at key positions modulate activity:
- Ester vs. Alcohol : (–)-Borneol esters show higher hCES1 inhibition than parent alcohols due to enhanced binding affinity .
- Electron-Withdrawing Groups : Fluorinated benzoates (e.g., 4-fluorobenzoate derivatives) improve metabolic stability and selectivity .
| Compound | hCES1 IC50 (µM) | hCES2 IC50 (µM) | Selectivity (hCES1/hCES2) |
|---|---|---|---|
| (–)-Borneol 4-methoxybenzoate | 0.098 ± 0.008 | 2.10 ± 0.18 | 21.4 |
| Fluorinated benzoate derivative | 0.15 ± 0.02 | 5.30 ± 0.45 | 35.3 |
What methodologies validate stereochemical integrity in complex bicyclic systems?
Level: Advanced
Answer:
Combined approaches are essential:
- X-ray Crystallography : Hirshfeld surface analysis confirms electrostatic interactions guiding crystal packing (e.g., head-to-tail packing in diisoamyl esters) .
- Dynamic NMR : Variable-temperature studies detect conformational flipping in solution .
What chromatographic techniques are suitable for purifying 7-oxabicyclo[2.2.1]heptane derivatives?
Level: Basic
Answer:
- Normal-Phase HPLC : Resolves diastereomers using silica columns and isocratic elution (e.g., 5% EtOAc in petroleum ether) .
- Preparative TLC : Effective for small-scale purification of photochemical products .
How can contradictory data in stereochemical assignments be addressed?
Level: Advanced
Answer:
- Computational Modeling : DFT calculations predict NMR chemical shifts to validate experimental data .
- Cross-Validation : Compare NMR, X-ray, and chromatographic retention times to resolve ambiguities (e.g., misassigned fluorine positions in fluorinated benzoates) .
What are recent advances in photochemical activation for functionalizing bicyclic heptane derivatives?
Level: Advanced
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
